molecular formula C10H9ClFN B8406129 2-(3-Chloro-4-fluorophenyl)-2-methylpropanenitrile

2-(3-Chloro-4-fluorophenyl)-2-methylpropanenitrile

Cat. No. B8406129
M. Wt: 197.63 g/mol
InChI Key: TYIRVSRPKXAISY-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

NaH (60% dispersion in mineral oil, 13.3 g, 333 mmol) was suspended in DMF (151 mL, 151 mmol), cooled to 0° C., and then a solution of 3-chloro-4-fluorophenylacetonitrile (25.65 g, 151 mmol) and MeI (23.6 mL, 378 mmol) in DMF was added dropwise via addition funnel. The reaction mixture was slowly warmed to ambient temperature and stirred for 3 hours. The reaction mixture was quenched with water, diluted with 200 mL of diethyl ether, added to a separatory funnel, partitioned with water, washed with water (2×100 mL), separated, dried over Na2SO4, and concentrated in vacuo to give the title compound (21.01 g) as a colorless oil after flash chromatography.
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
25.65 g
Type
reactant
Reaction Step Two
Name
Quantity
23.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
151 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:11][C:12]#N)[CH:7]=[CH:8][C:9]=1[F:10].[CH3:14]I.C[N:17]([CH:19]=O)C>>[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([CH3:12])([CH3:14])[C:19]#[N:17])[CH:7]=[CH:8][C:9]=1[F:10] |f:0.1|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
25.65 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)CC#N
Name
Quantity
23.6 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
151 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
ADDITION
Type
ADDITION
Details
diluted with 200 mL of diethyl ether
ADDITION
Type
ADDITION
Details
added to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with water
WASH
Type
WASH
Details
washed with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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